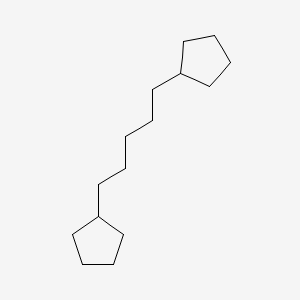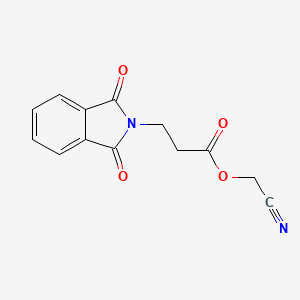
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanomethyl group attached to a 3-(1,3-dioxoisoindol-2-yl)propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of cyanomethyl bromide with 3-(1,3-dioxoisoindol-2-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or drug precursor.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the 3-(1,3-dioxoisoindol-2-yl)propanoate moiety may interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)butanoate
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)pentanoate
- Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)hexanoate
Uniqueness
Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
5632-30-4 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C13H10N2O4/c14-6-8-19-11(16)5-7-15-12(17)9-3-1-2-4-10(9)13(15)18/h1-4H,5,7-8H2 |
Clave InChI |
PIHHGUFZVXOMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




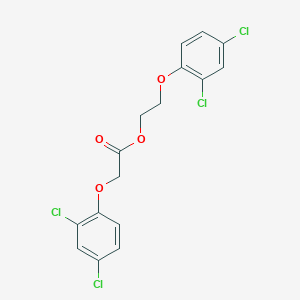
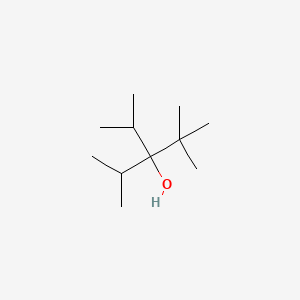
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
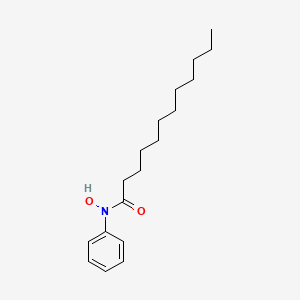
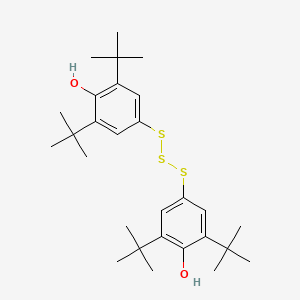
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
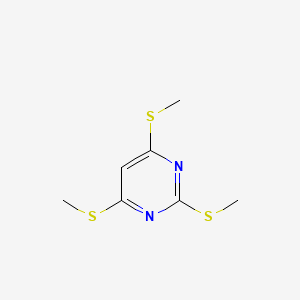
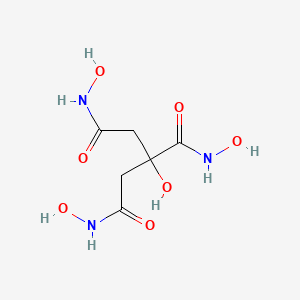
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)


